molecular formula C20H25N10O10P B1141588 Adenylyl-(3'-5')-adenosine CAS No. 102029-96-9

Adenylyl-(3'-5')-adenosine

货号: B1141588
CAS 编号: 102029-96-9
分子量: 596.4 g/mol
InChI 键: UYSXBCQACJTYFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Historical Perspectives on the Discovery and Early Research of Adenylyl-(3'-5')-adenosine and Related Nucleotides

The journey to understanding this compound, commonly abbreviated as ApA, is deeply rooted in the mid-20th century exploration of nucleic acids. Following the elucidation of the DNA double helix, scientific focus intensified on the chemical bonds forming the backbone of nucleic acids. The first chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, a landmark achievement that paved the way for the synthesis of specific oligonucleotides. trilinkbiotech.com In the late 1950s and 1960s, significant efforts, notably by researchers like H. Gobind Khorana, were directed towards the chemical synthesis of dinucleoside monophosphates, including ApA. trilinkbiotech.comnih.gov

These synthetic dinucleotides became indispensable tools for enzymology. nih.gov Early research utilized ApA to probe the specificity and mechanism of ribonucleases (RNases), enzymes that cleave the phosphodiester bonds in RNA. By studying how enzymes interacted with the defined 3'-5' linkage in ApA, scientists could decipher the principles of substrate recognition. pnas.org

The scientific landscape was further broadened by the discovery of related nucleotide compounds that possessed distinct biological roles. The identification of cyclic adenosine (B11128) monophosphate (cAMP) as a crucial second messenger in cellular signaling pathways opened a new field of study. acs.org Similarly, the discovery of diadenosine polyphosphates, such as diadenosine tetraphosphate (B8577671) (Ap4A) in the 1960s, suggested that dinucleotides could be more than just structural components or metabolic intermediates. frontiersin.orgoup.comresearchgate.net These discoveries created a context in which all dinucleotides, including the structurally fundamental ApA, were investigated for potential specific biological functions.

Fundamental Structural Characteristics of this compound Relevant to Biological Function

The structure of this compound is central to its function and recognition in biological systems. It is a dinucleoside monophosphate where two adenosine residues are joined by a phosphodiester bridge.

Key Structural Features:

Adenosine Units: The molecule contains two adenosine nucleosides, each consisting of an adenine (B156593) base attached to a ribose sugar.

Phosphodiester Bond: A single phosphate (B84403) group connects the two nucleosides. The defining feature is the 3'-5' linkage , where the phosphate is esterified to the 3'-hydroxyl group of one ribose and the 5'-hydroxyl group of the next. This is the canonical linkage that forms the backbone of RNA. pnas.org

This specific 3'-5' arrangement distinguishes ApA from its isomer, adenylyl-(2'-5')-adenosine, which contains a 2'-5' phosphodiester bond. While the 3'-5' linkage is dominant in modern nucleic acids, the 2'-5' linkage also appears in specific biological contexts, such as the interferon response. pnas.org The structural fidelity of the 3'-5' bond is critical for the template-dependent synthesis of RNA by enzymes like RNA polymerase II. pnas.org

Table 1: Comparative Structural Properties of 3'-5' vs. 2'-5' RNA Linkages

FeatureThis compound (ApA)Adenylyl-(2'-5')-adenosine
Phosphodiester Linkage Connects the 3' carbon of one ribose to the 5' carbon of the next.Connects the 2' carbon of one ribose to the 5' carbon of the next.
Biological Prevalence The canonical bond in the RNA backbone. pnas.orgFound in specific contexts, such as the interferon-induced 2-5A pathway. pnas.org
Enzymatic Recognition Recognized and synthesized by enzymes like RNA polymerase II. pnas.orgGenerally not recognized by polymerases that synthesize cellular RNA. pnas.org
Helical Structure Forms the basis for the standard A-form helical structure of RNA.Introduces a significant perturbation into a standard RNA helix.

Overview of Key Academic Research Trajectories for this compound

Research involving this compound has primarily followed two major trajectories: its use as a biochemical tool and the investigation of its metabolism and potential regulatory roles.

Initially, the predominant use of ApA was as a model substrate in the field of enzymology. It served as a simple, defined system for studying the kinetics and specificity of a wide array of nucleases and phosphodiesterases. nih.gov For example, it was used to characterize enzymes that hydrolyze phosphodiester bonds, helping to build a fundamental understanding of nucleic acid metabolism.

A second major research area has been the study of ApA's place within the broader network of cellular nucleotide metabolism. This includes its formation as a product of RNA degradation and its potential synthesis from other precursors. While more complex diadenosine polyphosphates like Ap4A have been identified as "alarmones" or signaling molecules that accumulate under cellular stress, the signaling roles of ApA are less defined. frontiersin.orgcuni.cz However, as the simplest diadenosine phosphate, it is a key metabolite in the pathways that interconvert these more complex molecules.

More recent research continues to utilize ApA and its derivatives in diverse contexts. For instance, synthetic oligonucleotides containing mixed 2'-5' and 3'-5' linkages have been studied to understand their effects on siRNA structure and function in RNA interference pathways. oup.comresearchgate.netnih.gov These studies highlight the critical importance of the phosphodiester bond type for biological activity and demonstrate the ongoing relevance of understanding the fundamental properties of dinucleotides like ApA.

属性

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSXBCQACJTYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N10O10P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293698
Record name Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-46-0, 102029-96-9
Record name NSC91555
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymatic Formation of Adenylyl 3 5 Adenosine

Enzymatic Systems Involved in Adenylyl-(3'-5')-adenosine Synthesis

The creation of the characteristic 3'-5' phosphodiester bond in this compound is orchestrated by a specific cast of enzymes. These include nucleotidyl transferases, RNA ligases, and kinases, each playing a distinct and vital role in the assembly of this dinucleotide.

Role of Nucleotidyl Transferases in Phosphodiester Bond Formation

Nucleotidyl transferases are a key class of enzymes that catalyze the formation of phosphodiester bonds, the backbone of nucleic acids. ontosight.ai In the context of this compound synthesis, adenylyl transferases are particularly significant. These enzymes facilitate the transfer of an adenylyl group from a donor molecule, such as adenosine (B11128) triphosphate (ATP), to an acceptor molecule, leading to the formation of the 3'-5' linkage. ontosight.ai The reaction mechanism involves the activation of the 5'-phosphate of one adenosine molecule and its subsequent linkage to the 3'-hydroxyl group of another.

ATP-dependent DNA ligases, which are also a type of nucleotidyl transferase, provide a well-studied model for phosphodiester bond formation. nih.gov This process occurs in three main steps:

The enzyme reacts with ATP to form a covalent ligase-AMP intermediate.

The adenylyl group (AMP) is transferred to the 5'-phosphate of the DNA strand.

The 3'-hydroxyl group of the adjacent DNA strand attacks the adenylylated 5'-end, forming the phosphodiester bond and releasing AMP. nih.gov

This fundamental mechanism of nucleotidyl transfer is conserved across different types of ligases and is essential for the synthesis of molecules like this compound.

Contributions of RNA Ligases and Kinases to this compound Assembly

RNA ligases are critical enzymes in RNA metabolism, responsible for repairing and joining RNA fragments. mskcc.org Their function is particularly relevant to the synthesis of this compound. T4 RNA ligase, for instance, can catalyze the joining of a 3'-hydroxyl terminus of an RNA acceptor with a 5'-phosphate terminus of a donor molecule. nih.gov This reaction proceeds through an adenylylated intermediate, where the enzyme itself becomes covalently linked to AMP from ATP. mskcc.org The activated AMP is then transferred to the 5'-phosphate of the donor, which is subsequently attacked by the 3'-hydroxyl of the acceptor, forming the phosphodiester bond. mskcc.org

Kinases, specifically polynucleotide kinases, also play a preparatory role. For RNA ligases to function, the RNA substrates must have a 3'-hydroxyl group and a 5'-phosphate group. Polynucleotide kinases ensure the presence of the 5'-phosphate by transferring a phosphate (B84403) group from ATP to the 5'-hydroxyl end of an RNA molecule. mskcc.org This "end-healing" process is crucial for the subsequent ligation reaction. mskcc.org

Enzyme ClassSpecific Enzyme ExampleRole in ApA Synthesis
Nucleotidyl TransferaseAdenylyl TransferaseCatalyzes the formation of the 3'-5' phosphodiester bond. ontosight.ai
RNA LigaseT4 RNA LigaseJoins adenosine monophosphates via a 3'-5' linkage. nih.gov
KinasePolynucleotide KinasePhosphorylates the 5'-hydroxyl end of adenosine to prepare it for ligation. mskcc.org

Specificities of Ribonuclease U2 in Adenylyl-(3'-5')-nucleoside Synthesis

Ribonuclease U2 (RNase U2) is a unique enzyme that, in addition to its cleavage activity, can also synthesize phosphodiester bonds under specific conditions. oup.com It exhibits a preference for cleaving after purine (B94841) bases, particularly adenosine. cellsystems.eu This specificity also extends to its synthetic capabilities.

Research has demonstrated that RNase U2 can catalyze the synthesis of adenylyl-(3', 5')-nucleosides. oup.com For example, when incubated with adenosine 2',3'-cyclic phosphate and a suitable nucleoside acceptor, RNase U2 can form a 3'-5' phosphodiester bond, yielding the corresponding adenylylated product. oup.com The efficiency of this synthesis is influenced by factors such as temperature, with lower temperatures favoring the synthetic reaction over hydrolysis. oup.com The choice of the phosphate acceptor also significantly impacts the yield, with cytosine and uridine (B1682114) being more effective than adenosine itself. oup.com

Precursors and Substrates in this compound Biosynthesis

The primary building blocks for the enzymatic synthesis of this compound are derivatives of adenosine. The key substrates include:

Adenosine triphosphate (ATP): Serves as the energy source and the donor of the adenylyl group in reactions catalyzed by nucleotidyl transferases and RNA ligases. ontosight.aimskcc.org

Adenosine diphosphate (B83284) (ADP): Can also act as a precursor in certain enzymatic reactions leading to ApA formation. ontosight.ai

Adenosine 5'-monophosphate (AMP): The fundamental adenosine unit that is joined to form the dinucleotide. ecmdb.ca

Adenosine 2',3'-cyclic phosphate: A substrate utilized by RNase U2 in its synthetic capacity to form adenylyl-(3', 5')-nucleosides. oup.com

Precursor/SubstrateChemical FormulaRole in Synthesis
Adenosine triphosphate (ATP)C10H16N5O13P3Energy source and adenylyl group donor.
Adenosine diphosphate (ADP)C10H15N5O10P2Adenylyl group donor.
Adenosine 5'-monophosphate (AMP)C10H14N5O7PBuilding block for the dinucleotide. ecmdb.ca
Adenosine 2',3'-cyclic phosphateC10H12N5O6PSubstrate for RNase U2-mediated synthesis. oup.com

Regulatory Mechanisms Governing this compound Production in Cellular Systems

The production of this compound is intricately regulated within cellular systems to maintain homeostasis and respond to various stimuli. This regulation occurs at multiple levels, primarily through the control of the enzymes involved in its synthesis.

One of the key regulatory hubs is adenylyl cyclase, the enzyme that synthesizes cyclic AMP (cAMP) from ATP. wikipedia.org While not directly producing this compound, the activity of adenylyl cyclase influences the intracellular pool of ATP and other adenosine nucleotides, thereby indirectly affecting ApA synthesis. Adenylyl cyclases are themselves regulated by a variety of factors, including G proteins, which are activated by hormones and other signaling molecules. sigmaaldrich.com For instance, stimulatory G-proteins (Gs) activate adenylyl cyclase, while inhibitory G-proteins (Gi) suppress its activity. sigmaaldrich.com

Furthermore, the availability of substrates is a critical regulatory point. The intracellular concentrations of ATP, ADP, and AMP are tightly controlled through metabolic pathways such as glycolysis, oxidative phosphorylation, and the purine salvage pathway. nih.gov The enzymes involved in these pathways are subject to allosteric regulation and feedback inhibition, ensuring that the levels of adenosine precursors are maintained within a narrow range.

Finally, the expression of the enzymes responsible for ApA synthesis can be regulated at the genetic level. Cellular conditions and external signals can lead to changes in the transcription and translation of genes encoding for nucleotidyl transferases, RNA ligases, and kinases, thereby modulating the cell's capacity to produce this compound.

Regulatory FactorMechanism of Action
G-proteinsActivate or inhibit adenylyl cyclase, influencing ATP availability. sigmaaldrich.com
Substrate AvailabilityThe concentrations of ATP, ADP, and AMP directly affect the rate of synthesis. nih.gov
Gene ExpressionCellular signals can alter the expression levels of synthetic enzymes.

Metabolic Fates and Enzymatic Degradation of Adenylyl 3 5 Adenosine

Hydrolytic Cleavage of Adenylyl-(3'-5')-adenosine

The primary mechanism for the degradation of this compound is through hydrolytic cleavage of its 3'-5' phosphodiester bond. This reaction is catalyzed by a class of enzymes known as phosphodiesterases (PDEs).

Specificities of Phosphodiesterases on the 3'-5' Linkage

Phosphodiesterases are a diverse group of enzymes that hydrolyze phosphodiester bonds in cyclic nucleotides like cAMP and cGMP, as well as in linear oligonucleotides. proteopedia.org The specificity of these enzymes for the 3'-5' linkage in ApA can vary. For instance, some PDEs exhibit a clear preference for the 3'-5' bond over the 2'-5' isomeric linkage. tandfonline.com The enzymatic degradation of ApA can be a critical step in regulating cellular signaling pathways. oup.com

Research has identified specific phosphodiesterases that act on ApA and its derivatives. For example, an enzyme from Gram-positive bacteria, cyclic-di-AMP phosphodiesterase (EC 3.1.4.59), degrades cyclic di-3',5'-adenylate to 5'-O-phosphonoadenylyl-(3'→5')-adenosine (pApA). qmul.ac.uk Subsequently, another enzyme, pApA phosphodiesterase (EC 3.1.4.60), characterized in Staphylococcus aureus, hydrolyzes pApA into two molecules of adenosine (B11128) monophosphate (AMP). qmul.ac.uk This two-step degradation pathway highlights the specific enzymatic machinery involved in processing ApA and related molecules.

The table below summarizes the specificities of some phosphodiesterases involved in the metabolism of ApA and its derivatives.

EnzymeEC NumberSubstrateProduct(s)Notes
Cyclic-di-AMP phosphodiesterase3.1.4.59Cyclic di-3',5'-adenylate5'-O-phosphonoadenylyl-(3'→5')-adenosine (pApA)Found in Gram-positive bacteria; initiates the degradation of the second messenger cyclic di-AMP. qmul.ac.uk
pApA phosphodiesterase3.1.4.605'-O-phosphonoadenylyl-(3'→5')-adenosine2 AMPCharacterized in Staphylococcus aureus; completes the degradation of pApA. qmul.ac.uk
3',5'-Cyclic nucleotide phosphodiesterases (PDEs)3.1.4.-Cyclic nucleotides (cAMP, cGMP)5'-MononucleotidesA broad family of enzymes that regulate cyclic nucleotide signaling; some members may also act on linear oligonucleotides. proteopedia.org

Action of Nucleases on this compound

In addition to phosphodiesterases, other nucleases can also hydrolyze the 3'-5' phosphodiester bond of ApA. For example, Nuclease P1 from Penicillium citrinum has been shown to cleave the 3'-5' phosphodiester linkages in RNA and DNA. tandfonline.com This enzyme can also act on dinucleotides like ApA. Conversely, some nucleases demonstrate stereospecificity; L-adenylyl-(3'-5')-L-adenosine, the L-enantiomer of ApA, is highly resistant to degradation by many naturally occurring nucleases, which typically recognize D-nucleic acids. glenresearch.comnih.gov

The susceptibility of ApA to various nucleases is a key factor in its stability and biological activity within different cellular compartments and organisms.

This compound as an Intermediate in Broader Nucleotide Metabolism

This compound is not only a substrate for degradation but also an intermediate in the broader landscape of nucleotide metabolism. It is structurally related to key signaling molecules and metabolic precursors. For instance, the metabolism of cyclic AMP (cAMP), a crucial second messenger, involves its synthesis from ATP by adenylyl cyclases and its degradation to AMP by phosphodiesterases. nih.govaai.org ApA can be seen as a linear counterpart to the cyclic structure of cAMP, and its metabolism is intertwined with the pathways that regulate cAMP levels. nih.gov

Furthermore, ApA is related to other important molecules like adenosine 3',5'-diphosphate (pAp), which is involved in sulfur metabolism. ymdb.cahmdb.ca The enzymatic interconversions between these various adenosine-containing compounds are essential for maintaining cellular homeostasis. The broader metabolic network includes the synthesis and degradation of molecules like 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a universal sulfate (B86663) donor. wikipedia.org

Intracellular Dynamics and Turnover Rates of this compound

The intracellular concentration of this compound is determined by the balance between its synthesis and degradation. The turnover rate, or the speed at which it is metabolized, can be influenced by various factors, including the activity of specific phosphodiesterases and nucleases. oup.com While direct measurements of the intracellular turnover rate of ApA are not extensively documented, studies on related molecules like cAMP and adenosine provide insights into the rapid dynamics of nucleotide metabolism.

For example, the intracellular half-life of cAMP in chicken erythrocytes has been estimated to be approximately 6 minutes, highlighting the rapid control exerted by phosphodiesterases. nih.gov Similarly, the turnover of adenosine in human plasma is extremely fast, with a half-life of about 0.6 seconds. physiology.org These rapid turnover rates are indicative of the tight regulation of signaling molecules to ensure precise and transient cellular responses. The development of sensitive analytical methods, such as capillary electrophoresis with laser-induced fluorescence, has enabled the real-time monitoring of the turnover of nucleotide substrates. nih.gov

The intracellular dynamics of ApA are likely to be similarly dynamic, allowing cells to rapidly modulate its concentration in response to external and internal signals. The presence of "cAMP sponges," which are genetically encoded buffers for cAMP, demonstrates the importance of controlling the local concentrations of these signaling molecules. plos.org Such mechanisms may also exist to regulate the availability of ApA and other linear oligonucleotides.

Conformational Dynamics and Structural Elucidations of Adenylyl 3 5 Adenosine

Solid-State Structures of Adenylyl-(3'-5')-adenosine via X-ray Crystallography

X-ray crystallography provides a static, high-resolution view of molecular conformation in the solid state. The crystal structure of a hydrated calcium salt of this compound reveals significant conformational heterogeneity between the two adenosine (B11128) residues within the same molecule. nih.govacs.org In this structure, the 5'-terminal adenosine residue adopts a C(2')-endo ribose pucker and a syn conformation around the glycosidic bond, which is stabilized by an internal O(5')-H...N(3) hydrogen bond. nih.gov In contrast, the 3'-terminal nucleoside has a C(3')-endo ribose pucker and is in the anti conformation. nih.gov This structure, along with others, underscores the considerable conformational flexibility inherent in single-stranded oligonucleotides. nih.govacs.org

The conformation of ApA can be dramatically altered by its crystalline environment and interactions with other molecules. For instance, in a 1:2 complex with the intercalating dye proflavine, ApA adopts a highly unusual, extended conformation. core.ac.uk In this structure, the backbone is extended, and each adenine (B156593) base forms a hydrogen-bonded pair with a symmetry-related adenine, a feature not seen in other oligonucleotide structures. core.ac.uk

Crystal StructureSpace GroupCell DimensionsKey Conformational FeaturesReferences
Hydrated Ca(ApA)₂ P2₁2₁2a = 30.614 Å, b = 17.894 Å, c = 5.373 Å5'-Residue: C(2')-endo, syn3'-Residue: C(3')-endo, anti nih.gov
ApA-Proflavine Complex P2₁2₁2a = 21.080 Å, b = 34.020 Å, c = 13.500 ÅExtended backbone, adenine-adenine base pairing, unusual torsion angles. core.ac.uk

Conformational Flexibility of the Phosphodiester Linkage in this compound

In the crystal structure of the hydrated calcium salt of ApA, both ω and ω' are approximately 60 degrees. nih.gov In the trimer ApApA, the phosphodiester linkages exhibit different conformations: one is in a helical, (-)gauche, (-)gauche orientation, while the other adopts a non-helical, looped (+)gauche, (+)gauche arrangement. iucr.org Solution-state NMR studies suggest that the destacking of ApA primarily occurs via rotation about the P-O5' and O3'-P bonds, highlighting the exceptional flexibility around these specific linkages compared to other bonds in the sugar-phosphate backbone. nih.gov This inherent flexibility in the phosphodiester bond is a fundamental property that allows for the diverse structural forms observed in RNA. acs.org

Comparative Conformational Analyses of this compound and its Analogs

Comparing the conformation of ApA with its structural analogs provides valuable insights into how specific chemical features influence three-dimensional structure.

Isomers: A C-13 NMR study comparing this compound with its isomer Adenylyl-(2'-5')-adenosine revealed that while both exist in stacked and unstacked states, their unstacking mechanisms differ. nih.govoup.comoup.com Unlike the 3'-5' linked dimer, the 2'-5' isomer undergoes rotations about the C(2')-O and C(5')-O bonds during temperature-mediated unstacking, indicating that the position of the phosphodiester linkage significantly alters conformational pathways. nih.govoup.com The stacking patterns of the two isomers are also clearly not identical. oup.com

Backbone Analogs: Theoretical conformational analysis of dinucleoside phosphates with a modified, non-natural N-P-O internucleotide bond shows that this substitution leads to a noticeable limitation of favorable areas in the molecule's conformational space. nih.gov This restriction increases the equilibrium ratio of conformers with specific types of base stacking. nih.gov

Base and Sugar Analogs: The CD spectra of ApA analogs containing modified bases, such as 1-deazaadenosine (B84304) and 3-deazaadenosine, show different profiles, indicating that changes in the adenine ring itself affect the degree and geometry of base-stacking. nih.gov Similarly, comparing the natural D-sugar form of ApA with its L-sugar enantiomer, L-adenylyl-(3'-5')-L-adenosine, reveals a mirror-image relationship in their CD spectra, corresponding to the formation of a left-handed helical stack instead of a right-handed one. acs.org

Compound ComparisonMethodKey Conformational DifferencesReferences
This compound vs. Adenylyl-(2'-5')-adenosine C-13 NMRDifferent stacking patterns and unstacking mechanisms. The 2'-5' isomer shows more rotational freedom around C(2')-O during unstacking. nih.gov, oup.com
Natural O-P-O bond vs. Modified N-P-O bond Theoretical AnalysisN-P-O substitution restricts conformational flexibility and alters the equilibrium of stacked conformers. nih.gov
D-ApA vs. L-ApA CD SpectroscopyL-isomer forms a left-handed helical stack, producing an inverted CD spectrum compared to the right-handed D-isomer. acs.org

Molecular Interactions and Biological Mechanisms of Action of Adenylyl 3 5 Adenosine

Enzymatic Interactions of Adenylyl-(3'-5')-adenosine

This compound, a dinucleotide composed of two adenosine (B11128) units linked by a 3'-5' phosphodiester bond, participates in various enzymatic interactions that are crucial for cellular function. ontosight.ai These interactions range from serving as a substrate for ribonucleases to modulating the activity of key enzymes involved in signaling pathways.

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. The interaction of this compound and related compounds with these enzymes provides insight into their substrate specificity and catalytic mechanisms.

Ribonuclease T1 (RNase T1) : This endonuclease specifically cleaves single-stranded RNA at the 3'-end of guanosine (B1672433) residues. medchemexpress.com While its primary substrate is guanosine-containing RNA, studies have shown that RNase T1 can also interact with adenosine-containing molecules. For instance, adenosine 2'-monophosphate (2'-AMP) has been observed to bind to RNase T1, although not at the primary guanosine recognition site. researchgate.net The adenosine moiety stacks on Gly74 and His92, indicating a subsite for adenosine binding. researchgate.net The binding of adenylyl-(3',5')-cytidine to ribonuclease A has also been studied, revealing that the cytidine (B196190) moiety binds to the primary recognition sites while the adenosine part extends into the solvent. nih.gov

Nuclease P1 : This enzyme from Penicillium citrinum is a single-strand-specific nuclease that hydrolyzes both RNA and single-stranded DNA to 5'-mononucleotides. neb.comusbio.net It exhibits broad base specificity but shows a preference for the base 5' to the cleaved phosphodiester bond. usbio.net The enzyme's active site contains three zinc ions that are essential for its catalytic activity. usbio.netnih.gov High-resolution crystal structures of Nuclease P1 complexed with substrate analogs have revealed that stacking and hydrogen bonding interactions with the base 5' to the cleavage site are critical for substrate binding and recognition. nih.gov While Nuclease P1 can hydrolyze a wide range of phosphodiester bonds, its activity is influenced by the nature of the adjacent bases. usbio.net

Table 1: Comparison of RNase T1 and Nuclease P1 Interactions

Feature Ribonuclease T1 Nuclease P1
Primary Specificity Cleaves at 3'-end of guanosine residues in ssRNA medchemexpress.com Single-strand specific for both RNA and ssDNA neb.comusbio.net
Adenosine Interaction Binds adenosine at a subsite, distinct from the guanosine recognition site researchgate.net Hydrolyzes phosphodiester bonds with no strict base specificity, but cleavage rates are influenced by the 5' base usbio.net
Catalytic Mechanism Utilizes a general acid-base mechanism for RNA hydrolysis aist.go.jp Zinc-dependent hydrolysis of phosphodiester bonds usbio.netnih.gov

Adenylyl cyclase is a key enzyme that synthesizes cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). wikipedia.org cAMP is a crucial second messenger in numerous signal transduction pathways. ontosight.ai The activity of adenylyl cyclase can be modulated by various molecules, including adenosine and its derivatives.

Furthermore, the development of fluorescent ATP substrates has enabled more detailed studies of adenylyl cyclase activation and inhibition, providing tools to screen for compounds that modulate its activity. nih.gov

This compound can act as an allosteric regulator, influencing the activity of certain enzymes by binding to a site other than the active site. ontosight.ai This allosteric control is a vital mechanism for modulating cellular processes in response to changing conditions. ontosight.ai

One of the most well-studied examples of allosteric regulation by an adenosine derivative is the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, activated by increases in the AMP/ATP ratio. nih.gov While AMP is the primary allosteric activator, this highlights the principle of how adenosine-containing molecules can regulate enzyme activity.

In the context of bacterial gene expression, the synthesis of cAMP, which is regulated by adenylyl cyclase, is subject to allosteric control. nih.gov This regulation is influenced by the availability of different carbon sources and plays a role in catabolite repression. nih.gov

Table 2: Examples of Enzyme Regulation by Adenosine Derivatives

Enzyme Regulator Type of Regulation Biological Context
Adenylyl Cyclase Adenosine Inhibition cdnsciencepub.com Modulation of cAMP signaling pathways
AMP-activated protein kinase (AMPK) AMP Allosteric Activation nih.gov Cellular energy homeostasis
Bacterial Adenylate Cyclase Effector molecules from glucose transport Allosteric Regulation nih.gov Catabolite repression

Modulation of Adenylyl Cyclase Activity by Related Adenosine Derivatives

Role in Nucleic Acid Processing and RNA Metabolism

This compound and its related structures are integral to the processing and metabolism of nucleic acids, particularly RNA.

This compound is involved in the synthesis and modification of RNA molecules. ontosight.ai It can be considered a fundamental building block in these processes. For instance, dinucleotides like adenylyl-(3'-5')-uridine (B14175441) can be incorporated into the 5' end of RNA during synthesis by RNA polymerase. nih.gov

The dinucleotide this compound (ApA) serves as a model system for understanding the conformational properties and stability of oligonucleotides. nih.govoup.com In aqueous solution, ApA exists in an equilibrium of stacked and unstacked forms. nih.gov The stacking of the adenine (B156593) bases is a primary factor influencing the conformation of the dinucleotide. nih.gov

The introduction of modified linkages, such as 2',5'-phosphodiester bonds instead of the canonical 3',5'-bonds, can affect the stability of oligonucleotide duplexes. Oligoribonucleotides containing 2',5'-linkages have shown a remarkable selectivity for binding to complementary single-stranded RNA over DNA. nih.gov This highlights how variations in the phosphodiester linkage, a core component of the this compound structure, can have significant impacts on the properties of nucleic acids.

Participation in RNA Synthesis and Modification Pathways

Involvement in Fundamental Cellular Signaling Mechanisms

This compound is a dinucleotide that plays a role in significant biochemical processes, including intracellular signaling. ontosight.ai Its involvement is particularly notable in the context of cyclic adenosine monophosphate (cAMP) signaling, interactions with specific cellular proteins and receptors, and the subsequent influence on metabolic and genetic regulation.

Precursor Role for Cyclic Adenosine Monophosphate (cAMP) and its Pathways

This compound is recognized for its role as a precursor in pathways involving cyclic adenosine monophosphate (cAMP), a critical second messenger that transduces a multitude of signals within the cell. ontosight.ai The primary synthesis of cAMP is catalyzed by the enzyme adenylyl cyclase, which converts adenosine triphosphate (ATP) into cAMP and pyrophosphate. wikipedia.orgnormalesup.org This process is a cornerstone of signal transduction, responding to various external stimuli like hormones. wikipedia.org

The cAMP produced then initiates the cAMP-dependent pathway, a cascade essential for regulating numerous cellular functions. wikipedia.org A key effector in this pathway is Protein Kinase A (PKA), which becomes activated upon binding cAMP. wikipedia.org Activated PKA proceeds to phosphorylate specific serine and threonine residues on various substrate proteins, including enzymes and transcription factors, thereby altering their activity and influencing cellular processes. wikipedia.orgoup.com

Furthermore, a critical mechanism known as the "cyclic AMP-adenosine pathway" highlights the metabolic link between cAMP and adenosine. In this pathway, cAMP is hydrolyzed into adenosine monophosphate (AMP) by the enzyme phosphodiesterase. ahajournals.orgnih.gov Subsequently, AMP can be dephosphorylated by 5'-nucleotidase to yield adenosine. ahajournals.org This adenosine can then act as a signaling molecule itself. This pathway can have both intracellular and extracellular components; adenosine can be formed within the cell and transported out, or cAMP can be released from the cell and converted to adenosine extracellularly. ahajournals.orgkarger.com This establishes an indirect but vital precursor relationship, where the metabolism of cAMP gives rise to adenosine, which further propagates signaling events.

EnzymeReactionRole in cAMP Pathway
Adenylyl Cyclase ATP → cAMP + PPiSynthesizes cAMP from ATP, initiating the signaling cascade. wikipedia.orgwikipedia.org
Phosphodiesterase (PDE) cAMP → AMPHydrolyzes cAMP to terminate its signal and begin the conversion to adenosine. ahajournals.orgnih.gov
5'-Nucleotidase AMP → Adenosine + PiConverts AMP to adenosine, creating a new signaling molecule. ahajournals.org
Protein Kinase A (PKA) Phosphorylates substratesKey effector of cAMP; phosphorylates target proteins to regulate cellular activity. wikipedia.org

Interactions with Specific Proteins and Receptors

The signaling potential of the cAMP pathway extends through the actions of adenosine, which interacts with a specific family of purinergic receptors. Adenosine receptors are G protein-coupled receptors (GPCRs) found in nearly all cell types and are classified into four main subtypes: A1, A2A, A2B, and A3. nih.govguidetopharmacology.orgtaylorfrancis.com The interaction of adenosine with these receptors triggers further intracellular signaling cascades.

These receptor subtypes are functionally distinct and are coupled to different G proteins, which in turn modulate the activity of adenylyl cyclase, the very enzyme that initiates the cAMP pathway. taylorfrancis.com

A1 and A3 Receptors: These subtypes typically couple to inhibitory G proteins (Gi/Go), which inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. karger.comtaylorfrancis.com

A2A and A2B Receptors: These subtypes couple to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. karger.comtaylorfrancis.commdpi.com

This system creates intricate feedback loops. For instance, an initial signal that elevates cAMP can lead to the production of adenosine, which can then bind to A2A or A2B receptors to further amplify the cAMP signal, or bind to A1 or A3 receptors to dampen it. karger.com The function and signaling of these receptors are also modulated by accessory proteins, known as Adenosine Receptor-Interacting Proteins (ARIPs), which can influence receptor trafficking, signaling efficiency, and desensitization. nih.gov

Receptor SubtypePrimary G Protein CouplingEffect on Adenylyl Cyclase
A1 Receptor Gi/GoInhibition. taylorfrancis.com
A2A Receptor GsStimulation. taylorfrancis.commdpi.com
A2B Receptor GsStimulation. taylorfrancis.commdpi.com
A3 Receptor Gi/GoInhibition. taylorfrancis.com

Influence on Metabolic Pathways and Gene Expression Regulation in Model Systems

The signaling cascades originating from cAMP and adenosine exert significant control over cellular metabolism and gene expression. The activation of PKA by cAMP can directly modulate the activity of key metabolic enzymes through phosphorylation, thereby regulating fundamental processes such as glycolysis and gluconeogenesis. ontosight.ai

In the context of gene expression, the influence is profound and multifaceted. In eukaryotes, the catalytic subunits of PKA can translocate to the nucleus and phosphorylate transcription factors, such as the cAMP response element-binding protein (CREB), which then binds to specific DNA sequences (cAMP response elements, or CREs) in the promoter regions of genes to regulate their transcription. oup.com This mechanism links extracellular signals to long-term changes in cellular function through the control of gene expression. ontosight.aioup.com

In bacterial systems, particularly in E. coli, the cAMP pathway is a critical regulator of gene expression in response to carbon source availability. wikipedia.org When glucose levels are low, intracellular cAMP levels rise. This cAMP binds to the transcription factor known as cAMP receptor protein (CRP) or catabolite gene activator protein (CAP). The resulting CRP-cAMP complex binds to DNA and activates the transcription of a large number of genes, including those that encode enzymes for metabolizing alternative energy sources. wikipedia.org Adenosine itself, acting through its receptors, is also implicated in the regulation of gene transcription related to processes like proliferation and apoptosis. mdpi.com

Table of Research Findings in Model Systems

Finding Cellular Process Model System Context Reference
CRP-cAMP complex activates transcription. Gene Expression In bacteria, enables the use of alternative carbon sources when glucose is scarce. wikipedia.org
PKA phosphorylates transcription factors. Gene Expression In eukaryotes, CREB phosphorylation by PKA regulates genes involved in various cellular functions. oup.com
Adenosine receptor activation modulates cell growth. Proliferation / Apoptosis Activation of different adenosine receptor subtypes can influence gene expression controlling cell fate. mdpi.com

Advanced Synthetic Methodologies for Adenylyl 3 5 Adenosine and Its Analogues

Chemoenzymatic Approaches for Adenylyl-(3'-5')-adenosine Synthesis

Chemoenzymatic methods offer a powerful approach for the synthesis of ApA and its analogues, leveraging the high selectivity of enzymes to overcome challenges in chemical synthesis. These methods often involve a combination of chemical steps to prepare precursors and enzymatic steps for the key phosphorylation or ligation reactions. nih.govumich.edu

For instance, nucleoside diphosphate (B83284) kinase can be used in a coupled-enzyme system with pyruvate (B1213749) kinase to phosphorylate nucleoside diphosphates into their corresponding triphosphates, which are essential building blocks. umich.edu Another example is the use of ADP ribosyl cyclase, which demonstrates broad substrate specificity, allowing for the cyclization of modified nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analogues to create mimics of cyclic ADP-ribose. rsc.org This enzymatic cyclization provides a direct route to structurally diverse analogues.

The general strategy often involves:

Chemical synthesis of a modified nucleoside or nucleotide precursor. This may include introducing protecting groups or modifications to the base or sugar moiety. umich.edu

Enzymatic phosphorylation or ligation. Enzymes such as kinases or ligases are used to form the desired phosphodiester bond with high regioselectivity and stereoselectivity. umich.edursc.org

Purification. Affinity chromatography, such as with boronate gels, is often employed to isolate the highly purified target compound. umich.edu

This combined approach allows for the synthesis of complex molecules that would be difficult to obtain through purely chemical means. nih.gov

Chemical Synthesis Strategies for this compound

Chemical synthesis of oligonucleotides like ApA has evolved significantly, with the phosphodiester and phosphotriester methods being foundational. nottingham.ac.uk These strategies allow for the controlled, stepwise assembly of the dinucleotide.

Phosphodiester and Phosphotriester Methodologies

The phosphodiester method , developed by Khorana and his colleagues in the 1950s, was one of the earliest approaches to oligonucleotide synthesis. wikipedia.org In this method, a 5'-protected nucleoside is coupled with a 3'-O-acetylnucleoside-5'-O-phosphate that has been activated by a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org A major drawback of this approach was the potential for the formation of branched oligonucleotides and pyrophosphate oligomers due to the unprotected phosphate (B84403) group. wikipedia.org

The phosphotriester method , introduced in the 1960s by Letsinger and Reese, was a significant improvement. wikipedia.orgtrilinkbiotech.com This strategy involves protecting the phosphate group, typically with a 2-cyanoethyl group, which prevents the unwanted side reactions seen in the phosphodiester approach. wikipedia.orgtrilinkbiotech.com This protection increases the selectivity of the reaction and allows for the use of more efficient coupling agents, thereby reducing the synthesis time. wikipedia.org The phosphotriester method can be carried out in solution, which is advantageous for large-scale synthesis and purification of intermediates, or on a solid phase for faster, more automated synthesis. nottingham.ac.uknih.gov

MethodKey FeatureAdvantageDisadvantage
Phosphodiester Unprotected phosphodiester linkage during coupling. wikipedia.orgFoundational method that enabled early genetic code elucidation. wikipedia.orgFormation of branched oligomers and pyrophosphates. wikipedia.org
Phosphotriester Protection of the phosphate group during synthesis. wikipedia.orgPrevents branching, allowing for higher selectivity and use of more efficient coupling agents. wikipedia.orgRequires an additional deprotection step for the phosphate group. trilinkbiotech.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis, pioneered by Letsinger, revolutionized oligonucleotide synthesis by attaching the growing oligonucleotide chain to a solid support, often a "popcorn" polymer. nottingham.ac.uktrilinkbiotech.com This technique simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. nottingham.ac.uk

The most widely used method for solid-phase synthesis is the phosphoramidite (B1245037) method , which is a type of phosphite-triester approach. trilinkbiotech.com This method involves a four-step cycle:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite building block, activated by a catalyst like tetrazole.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphotriester using iodine and water. trilinkbiotech.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The solid-phase approach is highly efficient, automatable, and allows for the synthesis of long oligonucleotides. nottingham.ac.uk

Synthesis of Modified this compound Derivatives and Chiral Isomers (e.g., L-enantiomers)

The synthesis of modified ApA derivatives and their chiral isomers is essential for studying structure-activity relationships and developing nuclease-resistant therapeutic agents. glenresearch.com

Modified Derivatives: Modifications can be introduced at various positions of the adenosine (B11128) molecule, including the 5' position, the N6 position of the adenine base, and the sugar moiety. usm.edu For example, 5'- and N6-amino derivatives of adenosine nucleotides have been synthesized and can be coupled to molecules like fluorescein (B123965) and biotin. usm.edu These modifications are often achieved through standard coupling procedures using reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDAC). usm.edu Other modifications include the introduction of phosphorothioate (B77711) linkages, which can confer nuclease resistance. tandfonline.com

Chiral Isomers (L-enantiomers): The synthesis of the L-enantiomer of ApA, L-adenylyl-(3'-5')-L-adenosine, starts from L-adenosine. acs.orgacs.org The synthesis follows similar principles to that of the natural D-isomer, involving protection of the appropriate hydroxyl groups and formation of the phosphodiester bond. acs.org The resulting L-ApA has a left-handed helical conformation, in contrast to the right-handed helix of D-ApA. glenresearch.comnih.gov These L-oligonucleotides are resistant to degradation by nucleases and can form stable complexes with complementary RNA. glenresearch.comnih.gov

Derivative TypeSynthetic ApproachKey Features
5'- and N6-Modified Adenosine Direct coupling of diamines with AMP using EDAC; or displacement of 6-chloropurine (B14466) riboside with diamines. usm.eduAllows for the attachment of functional groups like fluorophores and biotin. usm.edu
Phosphorothioate Analogues Phosphoramidite method followed by sulfurization instead of oxidation. tandfonline.comIncreased stability against nuclease degradation. tandfonline.com
L-enantiomers Synthesis starting from L-adenosine. acs.orgResistant to enzymatic degradation; forms left-handed helices. glenresearch.comnih.gov

Development of High-Yield and Scalable Synthetic Protocols

The development of high-yield and scalable synthetic protocols is crucial for the large-scale production of ApA and its analogues for research and therapeutic applications. Both solution-phase and solid-phase methods have been optimized for scalability.

Recent advancements in P(V)-based chemistry, as an alternative to the traditional P(III) phosphoramidite approach, show promise for simplifying the synthesis of complex oligonucleotides like cyclic dinucleotides and stereopure phosphorothioates, potentially leading to more efficient and scalable protocols. acs.org

Analytical and Biophysical Characterization Techniques for Adenylyl 3 5 Adenosine

Spectroscopic Methods for Structural and Conformational Analysis

Spectroscopic techniques are fundamental in studying the structural and conformational properties of ApA in solution. These methods offer insights into the molecule's three-dimensional arrangement and the influence of environmental factors.

Ultraviolet (UV) Absorbance and Circular Dichroism (CD) for Purity and Structural Studies

UV absorbance and Circular Dichroism (CD) are valuable techniques for assessing the purity and investigating the secondary structure of ApA.

UV Absorbance: UV spectroscopy is routinely used to determine the concentration and purity of ApA solutions. The adenine (B156593) bases have a characteristic maximum absorbance at approximately 260 nm. ucl.ac.uk

Circular Dichroism (CD): CD spectroscopy is highly sensitive to the helical structure and base-stacking interactions in oligonucleotides like ApA. nih.govacs.org The CD spectrum of ApA provides information about the relative orientation of the two adenine bases. Changes in the CD spectrum can indicate conformational transitions, such as the unstacking of the bases upon heating or changes in solvent conditions. researchgate.net

Chromatographic and Electrophoretic Techniques for Purification and Analysis

Chromatographic and electrophoretic methods are essential for the purification and analysis of ApA, ensuring the homogeneity of samples used in further studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of ApA. researchgate.netzju.edu.cn Reversed-phase HPLC, often with a C18 column, is effective in separating ApA from other nucleotides and related impurities. zju.edu.cn The elution is typically monitored by UV detection at 257-260 nm. ucl.ac.ukzju.edu.cn Ion-pair reversed-phase HPLC has also been employed for the simultaneous determination of adenosine (B11128) phosphates. akjournals.com

Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Analysis

While more commonly used for larger oligonucleotides, Polyacrylamide Gel Electrophoresis (PAGE) can be adapted for the analysis of dinucleotides like ApA. It separates molecules based on their size and charge, providing a means to assess the purity of ApA preparations.

X-ray Crystallography for High-Resolution Molecular Structures

X-ray crystallography provides the most detailed, atomic-level view of the molecular structure of ApA in its crystalline form. ucl.ac.uknih.govacs.org Several crystal structures of ApA, often in complex with ions or other molecules, have been determined. ucl.ac.uknih.govacs.org

One study revealed the crystal structure of a hydrated calcium salt of ApA. nih.govacs.org In this structure, the crystals are orthorhombic with the space group P2₁2₁2. nih.govacs.org The 5'-terminal adenosine residue adopts a C(2')-endo ribose pucker and a syn conformation, while the 3'-terminal adenosine has a C(3')-endo pucker and is in the anti conformation. nih.govacs.org This highlights the conformational flexibility of the dinucleoside phosphate (B84403). nih.govacs.org The calcium ion was found to interact directly with the phosphate group and through water-mediated interactions with the nucleosides. nih.govacs.org

Another study determined the structure of a 1:2 complex of ApA and proflavine. ucl.ac.uk In this case, the ApA molecule adopted an extended conformation, and the adenine bases from adjacent molecules formed base pairs. ucl.ac.uk These crystallographic studies demonstrate that ApA can adopt various conformations, influenced by its environment and interacting molecules, providing crucial insights into the structural plasticity of single-stranded nucleic acids. ucl.ac.uknih.govacs.org

Table 2: Crystallographic Data for a Hydrated Calcium Salt of Adenylyl-(3'-5')-adenosine

Parameter Value Reference
Crystal System Orthorhombic nih.govacs.org
Space Group P2₁2₁2 nih.govacs.org
a (Å) 30.614 nih.govacs.org
b (Å) 17.894 nih.govacs.org
c (Å) 5.373 nih.govacs.org

Mass Spectrometry for Molecular Weight Confirmation and Phosphorylation Patterns

Mass spectrometry (MS) stands as a powerful and indispensable analytical technique for the structural characterization and analysis of complex biomolecules, including nucleotides and their derivatives. For this compound, MS provides precise confirmation of its molecular weight and detailed insights into its structure through the analysis of fragmentation patterns. Soft ionization techniques, particularly Electrospray Ionization (ESI), are paramount in this context as they allow for the gentle transfer of intact molecular ions from solution into the gas phase, minimizing fragmentation and preserving the molecule's integrity for analysis. wikipedia.orgnih.govnih.gov

Molecular Weight Confirmation

The initial step in the mass spectrometric analysis of this compound is the accurate determination of its molecular mass. The compound has a chemical formula of C20H25N10O10P and a calculated monoisotopic mass of 596.1493 Da. nih.gov

Using ESI-MS in positive ion mode, the molecule is typically observed as a protonated species, [M+H]⁺. This results in an ion with a mass-to-charge ratio (m/z) of approximately 597.1566. The high accuracy of modern mass spectrometers allows for the experimental confirmation of this value, which in turn validates the elemental composition of the molecule. This non-destructive ionization method is crucial for analyzing thermally labile compounds like dinucleoside polyphosphates. wikipedia.orgnih.gov

Table 1: Molecular Properties of this compound
PropertyValueSource
Chemical FormulaC20H25N10O10P nih.gov
Monoisotopic Mass596.1493 Da nih.gov
Average Molecular Weight596.45 g/mol chemicalbook.com
Expected m/z of Protonated Ion [M+H]⁺597.1566Calculated

Analysis of Phosphorylation and Fragmentation Patterns

To gain deeper structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the previously isolated precursor ion (e.g., m/z 597.16) is subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation fingerprint that is characteristic of the molecule's structure and its phosphorylation pattern. wikipedia.orgnih.gov

The fragmentation of this compound and related adenylylated molecules primarily occurs at the most labile bonds, which include the phosphodiester and glycosidic linkages. nih.govresearchgate.net Key fragmentation events include:

Cleavage of the Phosphodiester Bond: This is a dominant fragmentation pathway, leading to the formation of ions corresponding to adenosine monophosphate (AMP).

Neutral Loss of Adenosine: Fragmentation can result in the neutral loss of an adenosine moiety. researchgate.net

Generation of Reporter Ions: The fragmentation of the adenosine units themselves produces characteristic reporter ions, such as the protonated adenine base (m/z 136.06). researchgate.net

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound and can be used to distinguish it from its isomers, such as Adenylyl-(2'-5')-adenosine, which would produce a different set of fragment ions. nih.gov Furthermore, this technique is essential for studying variations in phosphorylation. For instance, a related compound like Adenosine 3',5'-diphosphate (PAP) would be initially identified by its unique precursor mass (monoisotopic mass of 427.0294 Da) and would subsequently yield a distinct MS/MS fragmentation spectrum. ymdb.ca

Theoretical and Computational Studies on Adenylyl 3 5 Adenosine

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic nature of Adenylyl-(3'-5')-adenosine (ApA) in solution. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational landscape.

Early studies using NMR spectroscopy laid the groundwork for understanding the conformational properties of ApA in aqueous solutions. nih.govoup.com These experiments revealed that ApA exists in an equilibrium between stacked and unstacked conformations. oup.comnih.gov In the stacked conformation, the two adenine (B156593) bases lie on top of each other, an arrangement stabilized by base-stacking interactions. acs.orgacs.org The unstacking process, which is temperature-dependent, primarily involves rotations around the P-O5' and O3'-P bonds. nih.govacs.org

A detailed 220-MHz NMR study identified two primary compact, folded structures for ApA in solution: a right-helical, base-stacked structure and a more loosely base-stacked loop structure. nih.gov The transition between these states and the unstacked form is a dynamic process influenced by factors like temperature and salt concentration. nih.gov

Table 1: Key Conformational Features of this compound from Computational and Experimental Studies

FeatureDescriptionKey Findings
Conformational Equilibrium Exists as a dynamic equilibrium between stacked and unstacked forms in aqueous solution. nih.govoup.comnih.govThe stacking is influenced by temperature and salt concentration. nih.gov
Backbone Flexibility Significant rotational freedom around the P-O5' and O3'-P bonds allows for unstacking. nih.govThe C4'-C5', C5'-O5', and C3'-O3' bonds show greater conformational stability. nih.gov
Sugar Pucker Ribose rings exist in an equilibrium between C2'-endo and C3'-endo conformations. nih.govThe C3'-endo form is favored in the stacked state for both adenosine (B11128) units. nih.gov
Base Stacking A primary stabilizing force for the folded conformations. acs.orgThe degree of stacking is temperature-dependent. acs.org

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a deeper understanding of the electronic structure and reactivity of this compound. These methods can model the distribution of electrons within the molecule and predict its behavior in chemical reactions.

While specific QM studies solely focused on the linear this compound are less common, extensive research has been conducted on its cyclic counterpart, cyclic diadenosine monophosphate (c-di-AMP), and the precursor molecule, adenosine triphosphate (ATP). nih.govoup.comfurman.edu For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to investigate the conversion of ATP to cyclic AMP (cAMP) by adenylyl cyclase, a reaction that involves the formation of a phosphodiester bond similar to that in ApA. semanticscholar.org These studies elucidate the reaction mechanism, including the role of metal ions like magnesium in catalysis. semanticscholar.org

Semi-empirical and ab initio calculations on cyclic 3',5'-adenosine monophosphate (cAMP) have been performed to optimize its geometry and compare it with experimental crystal structures. furman.edu These calculations have shown that while ab initio methods provide results in good agreement with experimental data, semi-empirical methods can reasonably model the constrained sugar-phosphate ring, an improvement over their performance with unconstrained nucleotides. furman.edu

The electronic properties of the adenine bases themselves are central to the stability of the stacked conformations of ApA. Stacking interactions are influenced by a combination of electrostatic and hydrophobic forces. acs.org

Computational Modeling of this compound Interactions with Biological Targets

Computational modeling plays a crucial role in understanding how this compound and related molecules interact with their biological targets, which are often proteins or other nucleic acids. These models can predict binding modes and affinities, guiding further experimental studies.

Although this compound itself is a simple dinucleotide, its structural motifs are fundamental to how longer RNA molecules interact with proteins. The principles of its conformational flexibility and base stacking are directly applicable to these larger systems.

More directly, computational studies have extensively modeled the interactions of related adenosine-containing molecules. For example, molecular modeling has been used to study the structure-activity relationships of antagonists for adenosine receptors, which are key drug targets. nih.govsemanticscholar.orgmdpi.commdpi.com These studies often involve docking ligands into homology models of the receptors and performing MD simulations to refine the binding poses. mdpi.com

In the context of c-di-AMP, the cyclic form of ApA, computational methods have been vital. For instance, a combination of biochemical pull-down assays, bioinformatic analysis, and a genome-wide protein-nucleotide interaction screen has been used to systematically identify c-di-AMP receptor proteins in bacteria like Staphylococcus aureus. nih.gov Such integrated approaches are powerful for elucidating the protein-metabolite interaction networks that govern cellular processes. nih.gov

Bioinformatic Analysis of this compound-Related Pathways and Genes

Bioinformatic analysis is essential for identifying the genes and pathways associated with the metabolism and signaling functions of this compound and its derivatives, most notably cyclic-di-AMP (c-di-AMP).

In many bacteria, c-di-AMP is a crucial second messenger that regulates a wide array of physiological processes, including cell wall homeostasis, ion transport, and virulence. oup.comasm.orgresearchgate.net Bioinformatic analyses of bacterial genomes have been instrumental in identifying the enzymes responsible for synthesizing and degrading c-di-AMP. nih.govoup.comasm.org

The primary enzymes for c-di-AMP synthesis are diadenylate cyclases (DACs), which catalyze the formation of c-di-AMP from two ATP molecules. nih.govoup.com Bioinformatic searches have identified several classes of DACs, such as DisA and CdaA, which share a conserved DAC domain. nih.gov

Conversely, the degradation of c-di-AMP is carried out by phosphodiesterases (PDEs). nih.gov Bioinformatic analysis has helped to classify different families of c-di-AMP-specific PDEs, such as GdpP and PgpH, and to understand their distribution across different bacterial phyla. nih.gov Some of these enzymes, like DhhP, hydrolyze c-di-AMP to the linear pApA (5'-phosphothis compound), which can be further broken down to AMP. nih.gov

Furthermore, bioinformatics plays a key role in identifying the protein and RNA receptors for c-di-AMP. nih.gov By searching for conserved domains, such as the RCK_C domain, researchers have been able to predict and subsequently validate new c-di-AMP receptor proteins, thereby expanding our understanding of the signaling networks controlled by this important molecule. nih.gov

Table 2: Key Enzymes in c-di-AMP Metabolism Identified Through Bioinformatic Analysis

Enzyme ClassFunctionKey Genes/Proteins
Diadenylate Cyclases (DACs) Synthesis of c-di-AMP from ATP. nih.govoup.comDisA, CdaA (DacA), CdaS, CdaM, CdaZ. nih.gov
Phosphodiesterases (PDEs) Degradation of c-di-AMP to pApA or AMP. nih.govGdpP, PgpH, DhhP. nih.gov

Research Applications and Experimental Systems Utilizing Adenylyl 3 5 Adenosine

Application as a Biochemical Probe in Enzymology and Receptor Binding Studies

Adenylyl-(3'-5')-adenosine and its derivatives are pivotal biochemical tools for investigating enzyme function and receptor interactions, primarily within signaling pathways. The compound's central role is linked to its relationship with cAMP. The enzyme adenylyl cyclase catalyzes the formation of cAMP from adenosine (B11128) triphosphate (ATP), a reaction that is fundamental to signal transduction in virtually all organisms. wikipedia.orgnormalesup.orgnih.gov Consequently, ApA and related molecules are used to probe the activity of enzymes that synthesize and degrade cyclic nucleotides, helping to elucidate their mechanisms and roles in health and disease. nih.gov

The compound can act as an allosteric regulator, binding to enzymes at a site other than the active site to modulate their activity in response to cellular conditions. This makes it a useful probe for studying the complex regulation of metabolic and signaling enzymes. Research has utilized adenosine derivatives to explore the function of various purinergic receptors and enzymes involved in nucleotide metabolism. jenabioscience.com For instance, studies on the adenosine A3 receptor (A3AR), a G protein-coupled receptor, have employed various chemical probes to understand its immunomodulatory effects, establishing a paradigm for how such compounds can be used to investigate receptor biology. acs.org

Table 1: Key Enzymes and Receptors Investigated Using this compound and Related Compounds

Enzyme / ReceptorRoleApplication in Research
Adenylyl Cyclase Synthesizes cAMP from ATP. normalesup.orgnih.govStudied to understand the mechanisms of cAMP production and signal transduction. nih.govnih.gov
Phosphodiesterase (PDE) Degrades cAMP to AMP, terminating the signal. wikipedia.orgProbed to investigate the regulation of cAMP levels and its downstream effects. nih.gov
Adenylate Kinase Interconverts adenine (B156593) nucleotides (AMP, ADP, ATP).Investigated in cell-free systems for its role in ATP generation from precursors. acs.org
Purinergic Receptors Bind adenosine and other nucleotides to initiate cellular responses. jenabioscience.comUsed as a reference or starting point for designing specific ligands and probes to study receptor binding and function. acs.org

Use in Nucleic Acid Structure-Function Investigations and Hybridization Studies

This compound serves as a fundamental model for understanding the structure and dynamics of ribonucleic acids (RNA). As a dinucleotide, it represents the simplest molecule containing the 3'-5' phosphodiester bond that forms the backbone of all nucleic acids. nih.govbasicmedicalkey.com This has made it a primary subject for biophysical studies aimed at characterizing the conformational properties of RNA.

Furthermore, studies utilizing the synthetic, mirror-image enantiomer, L-adenylyl-(3'-5')-L-adenosine, have been critical in demonstrating the stereospecificity of nucleic acid interactions. glenresearch.com The observation that L-DNA (composed of L-nucleotides) is incapable of hybridizing with natural D-DNA or RNA underscores the precise structural and stereochemical requirements for Watson-Crick base pairing. glenresearch.com

Table 2: Conformational Properties of this compound Determined by Biophysical Studies

PropertyObservationSignificance
Conformational Equilibrium Exists as a dynamic equilibrium between base-stacked and unstacked states in solution. nih.govRepresents the fundamental flexibility inherent in the RNA backbone.
Stacked Structure Forms a compact, right-handed helical structure stabilized by base-base interactions. nih.govProvides a model for the local structure within larger RNA molecules.
Backbone Flexibility Rotations primarily occur around the P-O5' and O3'-P bonds, allowing for destacking. nih.govExplains the dynamic nature of RNA and its ability to fold into complex shapes.
Stereospecificity The natural D-conformation is essential for hybridization; the L-enantiomer does not interact with D-RNA or D-DNA. glenresearch.comHighlights the strict structural requirements for genetic information transfer.

Studies in Model Organisms and Cell-Free Systems to Elucidate Biological Roles

The biological functions of this compound and its cyclic derivative, cAMP, have been extensively elucidated through experiments in model organisms and cell-free systems. These simplified systems allow researchers to study molecular processes in a controlled environment, free from the complexity of a whole organism.

Pioneering work in biochemistry utilized cell-free extracts to discover and characterize the role of cAMP. normalesup.org A cell-free system derived from liver cells was instrumental in isolating the "thermostable factor" later identified as cAMP and demonstrating that it could activate the enzyme glycogen (B147801) phosphorylase in vitro. normalesup.org

In bacteria, such as Escherichia coli, the role of cAMP in gene regulation has been well-established. wikipedia.org When the preferred carbon source, glucose, is scarce, intracellular cAMP levels rise. cAMP then binds to the cAMP receptor protein (CRP), and this complex binds to DNA to activate the expression of numerous genes that allow the cell to metabolize alternative energy sources. wikipedia.org

Studies in cultured mammalian cells have revealed the critical role of cAMP in controlling cell proliferation. semanticscholar.org The addition of cAMP or its derivatives to cell cultures has been shown to inhibit cell growth and division, demonstrating its function as a key regulatory signal in the cell cycle. semanticscholar.org Extracellular application of related phosphate (B84403) compounds to mammalian cells has also been shown to increase intracellular ATP, highlighting the importance of nucleotide metabolism in cellular energy. acs.org

Table 3: Elucidation of Biological Roles in Model and Cell-Free Systems

SystemExperimental FindingBiological Insight
Cell-Free Extracts cAMP isolated from liver extracts was shown to activate glycogen phosphorylase. normalesup.orgEstablished cAMP as a second messenger in hormone-mediated metabolic regulation.
Bacteria (E. coli) High cAMP levels (during glucose starvation) lead to the activation of the CRP-cAMP complex, which induces gene expression. wikipedia.orgRevealed a fundamental mechanism linking nutrient availability to gene regulation.
Cultured Mammalian Cells Addition of cAMP or its derivatives to the culture medium inhibits cell division. semanticscholar.orgImplicated cAMP as a key negative regulator of the mammalian cell cycle.

Contributions to Understanding Fundamental Processes in Molecular Biology

Research focused on this compound and its direct derivative, cAMP, has been instrumental in shaping our understanding of several fundamental processes in molecular biology. The study of this seemingly simple dinucleotide has yielded insights that permeate throughout the fields of biochemistry, genetics, and cell biology.

Key contributions include:

Elucidation of Signal Transduction: The discovery of cAMP and the subsequent characterization of the adenylyl cyclase pathway provided the first complete model of a second messenger system. normalesup.org This concept, where an external signal (like a hormone) is transduced into an internal cellular response via an intermediary molecule, is now recognized as a universal principle of cell communication.

Mechanisms of Gene Regulation: Studies in bacteria on the CRP-cAMP system provided one of the earliest and clearest examples of how a small molecule can act as an allosteric effector to control protein-DNA binding and regulate gene expression in response to environmental cues. wikipedia.org

Principles of RNA Structure: Biophysical analyses of ApA defined the fundamental conformational dynamics, such as base stacking and backbone flexibility, that govern the structure of all RNA molecules. nih.govnih.gov This knowledge is foundational to understanding how RNA folds into complex three-dimensional shapes to perform its diverse catalytic and regulatory functions.

Foundations of Enzymology: The enzymes that synthesize and degrade cAMP, such as adenylyl cyclase and phosphodiesterases, have become model systems for studying enzyme kinetics, allosteric regulation, and the development of enzyme inhibitors. nih.gov

Future Directions and Emerging Research Avenues for Adenylyl 3 5 Adenosine Studies

Elucidation of Unexplored Biological Functions and Pathways

While the role of adenylyl-(3'-5')-adenosine (ApA) as a dinucleotide within RNA is well-established, its potential as a signaling molecule or a regulator of cellular processes remains an exciting and largely uncharted area of investigation. Future research will likely focus on identifying and characterizing novel biological functions and the signaling pathways in which ApA may participate.

Emerging evidence suggests that dinucleotide polyphosphates, a class of molecules to which ApA is related, are involved in a variety of cellular functions. This opens the door to the possibility that ApA, either in its native form or as a derivative, could act as a ligand for receptors or an allosteric regulator of enzymes, thereby influencing cellular signaling cascades. For instance, studies on related compounds suggest potential interactions with GTP-binding proteins or roles as substrates for nucleotidyltransferases. vulcanchem.com Further investigation is needed to determine if ApA exhibits similar activities.

Key research questions to be addressed include:

Does free ApA exist in cells and if so, at what concentrations?

Are there specific enzymes responsible for the synthesis and degradation of free ApA?

Does ApA interact with specific proteins to modulate their activity?

Could ApA or its metabolites be involved in processes such as cell proliferation, differentiation, or apoptosis?

Answering these questions will require the development of sensitive and specific tools to detect and quantify intracellular ApA and to identify its binding partners.

Development of Advanced Analytical and Imaging Tools for In Situ Detection

A significant hurdle in understanding the biological roles of this compound is the lack of robust methods for its detection and visualization within a cellular context. Future research will be heavily reliant on the development of advanced analytical and imaging tools that can provide high-resolution spatial and temporal information about ApA distribution and dynamics.

Current methods for nucleotide analysis, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are powerful for quantification but typically require cell lysis, which results in the loss of spatial information. researchgate.net To overcome this limitation, researchers are exploring novel in situ detection techniques.

Potential future approaches include:

Fluorescent Biosensors: Genetically encoded or synthetic fluorescent biosensors that specifically bind to ApA could be developed. These sensors would allow for real-time imaging of ApA concentrations in living cells using advanced microscopy techniques.

Aptamer-Based Probes: The development of L-DNA aptamers, also known as Spiegelmers, that bind specifically to ApA could provide nuclease-resistant probes for in situ detection. glenresearch.com

Advanced Mass Spectrometry Imaging: Techniques like matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry could be further refined to enable the label-free visualization of ApA distribution in tissue sections with higher spatial resolution.

In Situ Hybridization-Based Technologies: While traditionally used for RNA, adapting these technologies with specific probes could potentially allow for the visualization of ApA, especially if it exists in unique subcellular localizations. nih.gov

These advanced tools will be crucial for determining the subcellular localization of ApA, monitoring its dynamic changes in response to stimuli, and identifying specific cell types or tissues where it may play a key regulatory role.

Innovative Synthetic Strategies for Complex this compound Analogs

The chemical synthesis of this compound and its analogs is essential for a wide range of research applications, from biochemical assays to the development of potential therapeutic agents. While methods for synthesizing dinucleotides exist, there is a continuous need for more efficient, stereocontrolled, and versatile synthetic strategies to create complex and novel ApA analogs.

Traditional phosphoramidite (B1245037) chemistry has been a workhorse in oligonucleotide synthesis. vulcanchem.com However, future innovations may focus on overcoming some of its limitations, such as the need for multiple protection and deprotection steps.

Emerging areas of synthetic innovation include:

P(V) Chemistry: Recent advancements in phosphorus(V) chemistry offer promising alternatives to the traditional P(III)-based methods. acs.org These newer approaches could lead to more direct and stereocontrolled syntheses of the phosphodiester bond in ApA and its analogs.

Enzymatic Synthesis: The use of engineered enzymes could provide highly specific and efficient routes to ApA and its derivatives. This approach can offer advantages in terms of stereoselectivity and reduced need for protecting groups.

Click Chemistry: The application of click chemistry reactions could facilitate the modular assembly of complex ApA analogs, allowing for the rapid generation of diverse compound libraries for screening purposes.

The ability to synthesize a wide array of ApA analogs with modifications to the sugar, base, or phosphate (B84403) backbone will be instrumental in structure-activity relationship studies. These analogs will serve as valuable tools to probe the binding sites of potential ApA-interacting proteins and to develop specific inhibitors or activators of ApA-mediated pathways. For example, the synthesis of phosphorothioate (B77711) analogs of related adenylates has proven valuable for mechanistic studies of enzymes. tandfonline.com

Integration of this compound Research with Systems Biology and Omics Approaches

To gain a holistic understanding of the roles of this compound, it is imperative to integrate focused biochemical and cellular studies with large-scale systems biology and omics approaches. frontiersin.orgnih.gov This integrative strategy will enable researchers to place ApA within the broader context of cellular networks and to identify its connections to various biological processes and disease states.

Key integrative approaches will likely involve:

Metabolomics: Untargeted metabolomics can be employed to identify and quantify ApA and related metabolites in various biological samples. biorxiv.org By correlating changes in ApA levels with different physiological or pathological conditions, researchers can generate hypotheses about its function.

Transcriptomics and Proteomics: Analyzing global changes in gene and protein expression in response to alterations in ApA levels (e.g., through the introduction of synthetic analogs) can help to identify downstream signaling pathways and cellular processes regulated by this dinucleotide. nih.gov

Interactomics: High-throughput screening methods, such as affinity purification-mass spectrometry, can be used to identify proteins that physically interact with ApA. This will be a crucial step in uncovering its molecular targets.

Computational Modeling: The vast datasets generated by omics technologies can be integrated into computational models to simulate the behavior of ApA within cellular networks. researchgate.net These models can help to predict the effects of perturbing ApA levels and to identify key nodes in its interaction network.

By combining these powerful approaches, the scientific community can move beyond a reductionist view of this compound and begin to appreciate its multifaceted roles in the complex symphony of life. researchgate.netnih.gov This integrated approach holds the promise of not only advancing our fundamental knowledge but also potentially uncovering new therapeutic targets for a range of human diseases.

常见问题

Q. How can the structural conformation of adenylyl-(3'-5')-adenosine be experimentally validated?

To determine the 3D structure, nuclear magnetic resonance (NMR) spectroscopy is recommended for analyzing solution-state dynamics, while X-ray crystallography provides high-resolution static structures. Key parameters include monitoring the phosphodiester linkage (3'-5') and ribose puckering via 1H^{1}\text{H}- and 31P^{31}\text{P}-NMR. Comparative analysis with adenosine 5'-monophosphate (AMP) or 3'-adenylic acid (e.g., 3′-phosphoadenosine ) can resolve ambiguities in stereochemistry. Crystallization conditions must optimize pH (6.0–7.5) and ionic strength to stabilize the dinucleotide .

Q. What enzymatic methods are used to synthesize this compound in vitro?

this compound can be synthesized using RNA ligases or polynucleotide phosphorylase (PNPase), which catalyze phosphodiester bond formation. For example, PNPase from E. coli polymerizes ADP into dinucleotides in a template-independent manner under high salt conditions (0.1 M Tris-HCl, pH 8.0). Alternatively, T4 RNA ligase 1 efficiently joins 3′-AMP and 5′-AMP in the presence of ATP as an energy source .

Q. What factors influence the stability of this compound in experimental buffers?

Stability is pH-dependent, with optimal storage at pH 6.0–7.0 to avoid hydrolysis. Chelating agents (e.g., 1 mM EDTA) prevent metal-catalyzed degradation. Avoid temperatures >37°C; freeze-thaw cycles should be minimized. Degradation products (e.g., AMP) can be monitored via reverse-phase HPLC with UV detection at 260 nm .

Advanced Research Questions

Q. How does the conformational flexibility of this compound impact its interactions with RNA-processing enzymes?

Molecular dynamics simulations reveal that the 3'-5' linkage adopts a helical geometry resembling A-form RNA, enabling recognition by exonucleases (e.g., RNase PH) and editing complexes. Mutagenesis studies on conserved binding pockets (e.g., in Arabidopsis APS kinase ) show that substitutions in residues coordinating the phosphate backbone reduce catalytic efficiency by >50%. Free-energy perturbation calculations can quantify these effects .

Q. What methodological challenges arise when quantifying this compound in cellular lysates, and how can they be resolved?

Co-elution with structurally similar nucleotides (e.g., ADP or 3',5'-bisphosphate adenosine) complicates LC-MS analysis. A two-step approach is recommended: (1) Pre-fractionation using anion-exchange chromatography (e.g., DEAE-cellulose ), and (2) tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for the 3'-5' phosphodiester fragment ion (m/z 329 → 136). Spike-in isotopically labeled standards (e.g., 13C^{13}\text{C}-AMP) improve quantification accuracy .

Q. How can contradictions in reported enzymatic activities of this compound-binding proteins be reconciled?

Discrepancies often stem from assay conditions. For example, APS kinase activity in Oryza sativa varies 10-fold depending on redox state (e.g., reduced thioredoxin increases kcatk_{\text{cat}} by 3× ). Standardize protocols using defined redox buffers (e.g., 2 mM GSH/GSSG) and validate with activity-based protein profiling (ABPP) probes like 5'-FSBA, which covalently labels ATP-binding motifs .

Q. What role does this compound play in sulfur assimilation pathways in plants?

In Arabidopsis, this compound derivatives (e.g., 3'-phosphoadenosine-5'-phosphosulfate, PAPS) are essential for sulfotransferase-mediated synthesis of glucosinolates. Knockout mutants of APS kinase show 70% reduction in sulfated metabolites. Metabolomic profiling via CE-TOF-MS identifies accumulation of desulfoglucosinolates, confirming its regulatory role .

Q. How can activity-based probes (ABPPs) be designed to study this compound-binding proteins?

Modify the 5'-position with electrophilic tags (e.g., fluorosulfonylbenzoyl in 5'-FSBA) to target nucleophilic residues (Cys, Lys) in binding pockets. Click chemistry-compatible probes (e.g., 5'-alkyne-adenosine) enable Cu(I)-catalyzed azide-alkyne cycloaddition for fluorescent detection. Validate specificity using competitive assays with excess ATP .

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